molecular formula C20H18F3N3O3S B6540466 N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]-4-(trifluoromethyl)benzene-1-sulfonamide CAS No. 1021226-17-4

N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]-4-(trifluoromethyl)benzene-1-sulfonamide

Cat. No. B6540466
CAS RN: 1021226-17-4
M. Wt: 437.4 g/mol
InChI Key: FAURICLWKUVJFU-UHFFFAOYSA-N
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Description

“N-[3,5-Dichloro-4-(6-oxo-1,6-dihydro-pyridazin-3-yloxy)-phenyl]-benzamide” is a compound that has a similar structure . It has a molecular formula of C17H11Cl2N3O3 and a molecular weight of 376.19354 .


Synthesis Analysis

The synthesis of a similar compound, “2‐[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196)”, was described in a study . The synthesis involved the addition of a cyanoazauracil substituent to improve both the potency and selectivity .

Mechanism of Action

The mechanism of action for similar compounds involves the thyroid hormone receptor β (THR-β) in the liver . The beneficial effects of thyroid hormone (TH) on lipid levels are primarily due to its action at the THR-β, while adverse effects, including cardiac effects, are mediated by thyroid hormone receptor α (THR-α) .

Future Directions

The future directions for similar compounds involve clinical trials for the treatment of dyslipidemia . These compounds have shown promise in decreasing LDL cholesterol (LDL-C) and triglycerides (TG) at once daily oral doses of 50 mg or higher given for 2 weeks .

properties

IUPAC Name

N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3S/c21-20(22,23)16-7-9-17(10-8-16)30(28,29)24-13-4-14-26-19(27)12-11-18(25-26)15-5-2-1-3-6-15/h1-3,5-12,24H,4,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAURICLWKUVJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzenesulfonamide

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